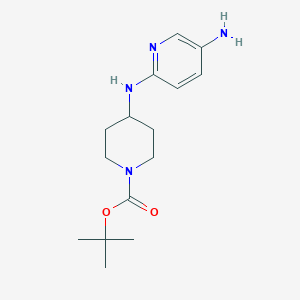

tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate

Vue d'ensemble

Description

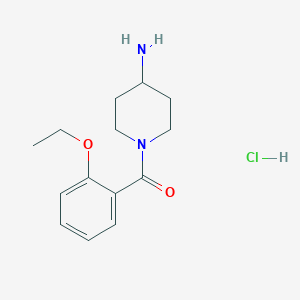

“tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate” is an organic compound with the CAS Number: 936368-89-7 . It has a molecular weight of 292.38 . The IUPAC name for this compound is tert-butyl 4-[(5-amino-2-pyridinyl)amino]-1-piperidinecarboxylate .

Molecular Structure Analysis

The InChI code for “tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate” is 1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-12(7-9-19)18-13-5-4-11(16)10-17-13/h4-5,10,12H,6-9,16H2,1-3H3,(H,17,18) . This code provides a unique identifier for the molecular structure of the compound .

Physical And Chemical Properties Analysis

The compound is stored at a temperature of 28 C . The physical form of the compound is not specified in the available resources .

Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of a wide range of pharmaceutical agents. Its structure is amenable to further chemical modifications, allowing for the creation of diverse pharmacophores. The presence of both a piperidine ring and a pyridine moiety makes it particularly useful in the design of drugs targeting central nervous system disorders due to these structures’ prevalence in CNS-active compounds .

Agriculture

Within the agricultural sector, the compound’s derivatives could be explored for their potential as novel agrochemicals. The amino group on the pyridine ring can act as a binding site for metal ions, which could be beneficial in developing new types of fertilizers or soil conditioners that help in nutrient uptake by plants .

Material Science

In material science, the compound’s ability to act as a ligand due to its multiple nitrogen atoms could be utilized in creating new metal-organic frameworks (MOFs). These MOFs could have applications in gas storage, separation technologies, or catalysis, given their high surface area and tunable pore sizes .

Environmental Science

Environmental science could benefit from the compound’s potential use in the remediation of contaminated sites. Its chemical structure could be tailored to bind with specific pollutants, aiding in their extraction from soils or water sources. This application is particularly relevant for the removal of heavy metals and organic toxins .

Biochemistry

In biochemistry, the compound can be used to study enzyme-substrate interactions, especially those involving pyridine-utilizing enzymes. It could also serve as a building block for the synthesis of nucleotide analogs, which are valuable tools in molecular biology and genetics research .

Pharmacology

Pharmacologically, the compound could be investigated for its drug-like properties. Its structural features suggest potential activity against a range of biological targets, and it could be a starting point for the development of new therapeutic agents, particularly in the realm of kinase inhibitors, which are a prominent class of cancer therapeutics .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-[(5-aminopyridin-2-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-12(7-9-19)18-13-5-4-11(16)10-17-13/h4-5,10,12H,6-9,16H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTYGHIEYTTWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)

![{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester](/img/structure/B1455176.png)

![1-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455178.png)

![2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone](/img/structure/B1455187.png)

![Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1455188.png)

![2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1455189.png)

![tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1455193.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde](/img/structure/B1455194.png)

![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B1455195.png)